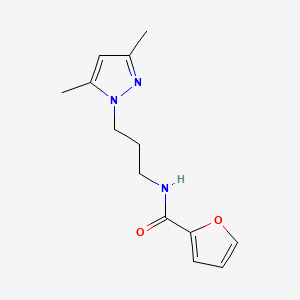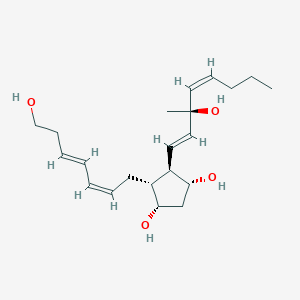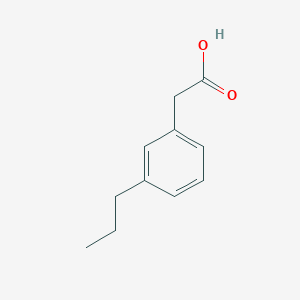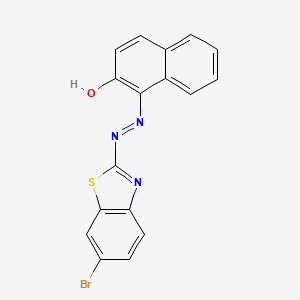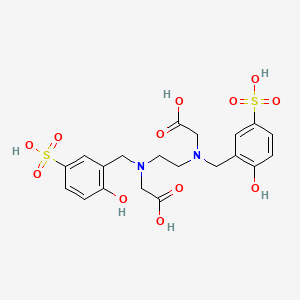
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-Methylbutan-2-yl)phenol with 2-hydroxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of various products, including pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid, which may exert their effects through different pathways. The phenolic group can interact with cellular components, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylbutan-2-yl)phenyl 4-hydroxybenzoate
- 2-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
- 4-(2-Methylbutan-2-yl)phenyl 3-hydroxybenzoate
Uniqueness
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89019-90-9 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
[4-(2-methylbutan-2-yl)phenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-4-18(2,3)13-9-11-14(12-10-13)21-17(20)15-7-5-6-8-16(15)19/h5-12,19H,4H2,1-3H3 |
Clé InChI |
OASCOLAFQZWAIO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


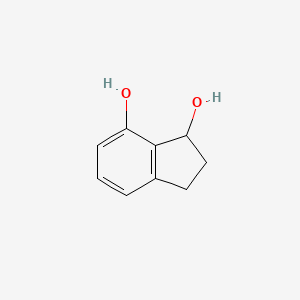
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
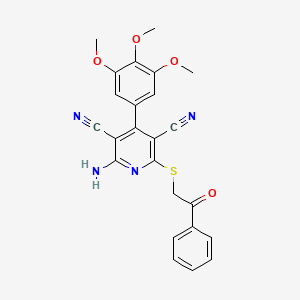
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)

